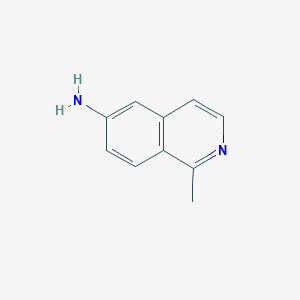

6-AMINO-1-METHYLISOQUINOLINE

Description

Historical Perspectives and Significance of Isoquinoline (B145761) Derivatives in Academic Inquiry

The journey into the world of isoquinoline chemistry began in 1885 with the isolation of isoquinoline from coal tar. wisdomlib.org This discovery opened the door to a vast area of research, as scientists began to uncover the prevalence of the isoquinoline scaffold in a multitude of natural products, particularly alkaloids. solubilityofthings.comnih.gov Since the isolation of the first bioactive isoquinoline alkaloid, morphine, in the early 19th century, this class of compounds has garnered significant scientific attention. nih.govrsc.org The realization that isoquinoline derivatives possess a wide array of biological activities has cemented their importance in academic and industrial research. wisdomlib.orgnih.gov

The isoquinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in drug design. researchgate.netresearchgate.netbeilstein-journals.org This is due to its ability to serve as a versatile structural motif for the development of therapeutic agents with a broad spectrum of activities. wisdomlib.orgresearchgate.net Research has demonstrated that isoquinoline derivatives exhibit properties including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory effects. wisdomlib.orgontosight.ai This has led to the development of numerous synthetic methodologies aimed at creating diverse isoquinoline analogs for further investigation. researchgate.netnih.gov

Position of 6-AMINO-1-METHYLISOQUINOLINE within the Broader Aminoisoquinoline Scaffold Family

This compound belongs to the larger family of aminoisoquinolines, which are isoquinoline structures bearing an amino group. The position of the amino and methyl groups on the isoquinoline ring system is crucial in defining the molecule's specific chemical properties and potential interactions.

Aminoisoquinolines, as a class, are valued as intermediates in the synthesis of more complex molecules. chemimpex.combeilstein-journals.org The amino group provides a reactive site for further functionalization, allowing chemists to build upon the isoquinoline core to create a library of compounds for screening and research purposes. Different positional isomers of aminoisoquinolines, such as 1-aminoisoquinoline, 3-aminoisoquinoline, and in this case, a 6-amino substituted derivative, each offer unique synthetic possibilities and may lead to compounds with distinct biological profiles. chemimpex.comrsc.org

The presence of a methyl group at the 1-position, as seen in this compound, further influences the molecule's steric and electronic properties. The synthesis of 1-methylisoquinoline (B155361) itself has been a subject of study, with methods like the Bischler-Napieralski reaction being employed. orgsyn.org The combination of the amino group at the 6-position and the methyl group at the 1-position creates a specific substitution pattern that directs its reactivity and potential applications in research.

Overview of Research Trajectories in Substituted Isoquinoline Chemistry

Research in substituted isoquinoline chemistry is a vibrant and rapidly advancing area. A primary focus of this research is the development of novel synthetic methods to access a wide variety of substituted isoquinolines with high efficiency and regioselectivity. researchgate.netnih.govtcu.edu This includes transition-metal-catalyzed reactions, one-pot synthesis strategies, and the use of novel starting materials. researchgate.netresearchgate.net

A significant trajectory in this field is the exploration of the structure-activity relationships (SAR) of isoquinoline derivatives. frontiersin.org By systematically modifying the substituents on the isoquinoline core, researchers aim to understand how different functional groups and their positions influence the compound's properties. This knowledge is critical for the rational design of new molecules with desired characteristics for various applications, including materials science and medicinal chemistry. beilstein-journals.orgsmolecule.com For instance, studies have investigated how substitutions at different positions of the isoquinoline ring affect the antimycobacterial activity and cytotoxicity of the resulting compounds. frontiersin.org

Furthermore, the synthesis of isoquinoline N-oxides and their subsequent reactions represent another important research avenue, providing alternative pathways to functionalized isoquinolines. nih.gov The development of methods for the synthesis of highly substituted isoquinolines, including those with functional groups at less common positions, continues to be an area of active investigation. beilstein-journals.orgresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNMUKGZDONIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627500 | |

| Record name | 1-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-39-8 | |

| Record name | 1-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 6 Amino 1 Methylisoquinoline and Its Analogs

Classical and Contemporary Methodologies for Isoquinoline (B145761) Ring System Construction

The synthesis of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several classical name reactions that remain fundamental in organic synthesis. wikipedia.orgbohrium.comscispace.com These methods, along with more contemporary approaches, provide various pathways to the isoquinoline skeleton, which can then be further functionalized.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.org It involves the cyclodehydration of a β-phenylethylamine after acylation, typically using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. wikipedia.org The resulting dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline. wikipedia.org Microwave-assisted Bischler-Napieralski reactions have been shown to significantly improve yields and reduce reaction times. organic-chemistry.org

Another classical approach is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgwikipedia.org This reaction is particularly significant in the biosynthesis of isoquinoline alkaloids and can be catalyzed by acids or, in nature, by enzymes like strictosidine (B192452) synthase. wikipedia.orgnumberanalytics.com The resulting tetrahydroisoquinolines can be oxidized to the fully aromatic isoquinoline system. organic-chemistry.org

The Pomeranz-Fritsch reaction , and its Schlittler-Müller modification, offers a direct route to isoquinolines from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgorganicreactions.orgthermofisher.com This method is valued for its ability to produce isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.org However, yields can vary widely depending on the substrates and reaction conditions. organicreactions.org

More modern methods often focus on building the isoquinoline ring from different starting materials. For instance, a concise approach starts with pyridine (B92270) derivatives reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions to assemble multicyclic isoquinoline scaffolds. bohrium.comscispace.com

The following table summarizes these classical and contemporary methods for isoquinoline synthesis:

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product |

| Bischler-Napieralski Reaction | β-Phenylethylamine | Acylating agent, Lewis acid (e.g., POCl₃, P₂O₅) | Dihydroisoquinoline |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch Reaction | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Acid medium (e.g., H₂SO₄) | Isoquinoline |

| Pyridine-based Annulation | Pyridine derivative, β-Ethoxy α,β-unsaturated carbonyl compound | Base (e.g., LDA) | Multicyclic Isoquinoline |

Regioselective Introduction of Amino and Methyl Functionalities

Once the isoquinoline core is established, the regioselective introduction of the amino and methyl groups at the C6 and C1 positions, respectively, is a critical challenge. Direct functionalization of the pre-formed isoquinoline ring is often a preferred strategy to avoid lengthy de novo syntheses.

The introduction of a methyl group at the C1 position can be achieved through various methods. One approach involves the direct metalation of the isoquinoline ring followed by methylation. For example, direct metalation of 7-benzyloxy-6-methoxyisoquinoline with Knochel-Hauser base (TMPMgCl·LiCl), followed by a cuprate-mediated methylation, has been used to introduce a methyl group at C1. beilstein-journals.org An alternative to direct methylation is a two-step aminomethylation/hydrogenolysis sequence. beilstein-journals.org

The introduction of an amino group onto the isoquinoline ring can be accomplished through several C-H amination strategies. Transition metal-catalyzed direct amination of C-H bonds is an area of active research. acs.org Nickel-catalyzed oxidative coupling of (iso)quinolyl C-H bonds with alicyclic amines has been demonstrated, although this often requires a directing group, such as an N-oxide, to achieve the desired regioselectivity. acs.org In some cases, amination of the isoquinoline ring can occur with exclusive C1 regioselectivity. acs.org Other methods involve the use of hypervalent iodine reagents to facilitate the C-H amination of heteroarenes, which can lead to C2 or C4 amination depending on the specific isoquinoline substrate and reaction conditions. chemrxiv.org

The following table highlights some methods for the regioselective functionalization of the isoquinoline ring:

| Functional Group | Position | Method | Key Reagents |

| Methyl | C1 | Direct Metalation-Methylation | Knochel-Hauser base, Cuprate, MeI |

| Amino | C1 | Nickel-catalyzed C-H Amination | Ni(OAc)₂, dppf, Ag₂CO₃, Amine |

| Amino | C2/C4 | Hypervalent Iodine-mediated Amination | PhI(OAc)₂ |

Derivatization from Precursor Isoquinoline Scaffolds

Synthesizing 6-amino-1-methylisoquinoline can also be achieved by starting with an already substituted isoquinoline precursor and performing functional group interconversions. This approach can be highly efficient, especially if the precursor is readily available.

For example, a practical route to C1- and C4-substituted isoquinolines involves the use of isoquinolin-1(2H)-ones as versatile scaffolds. organic-chemistry.org These precursors can be activated and then subjected to various transformations, including the introduction of a methyl group at the C1 position. Subsequent conversion of another functional group on the benzene (B151609) ring to an amino group at the C6 position would complete the synthesis.

Another strategy involves the palladium-catalyzed α-arylation of ketone enolates to construct polysubstituted isoquinolines in a convergent and regiocontrolled manner. acs.org This method allows for the in-situ functionalization of the isoquinoline core. For instance, after the initial arylation and cyclization, an electrophile can be trapped to introduce a substituent at the C4 position. acs.org

Furthermore, isoquinolines can be functionalized through palladium-catalyzed cross-coupling reactions. researchgate.net For instance, an isoquinoline bearing a triflate group (a pseudo-halogen) can readily participate in Suzuki cross-coupling reactions with various aryl boronic acids, allowing for the introduction of diverse substituents. nih.gov Similarly, a halogenated isoquinoline, such as one with a bromine or iodine atom, can be a versatile handle for introducing amino or methyl groups via transition metal-catalyzed reactions.

Innovative Catalytic and Biocatalytic Approaches in Aminoisoquinoline Synthesis

Recent advances in catalysis have opened up new avenues for the synthesis of aminoisoquinolines with improved efficiency, selectivity, and sustainability. numberanalytics.com

Catalytic Approaches:

Palladium-catalyzed reactions are particularly prominent in modern isoquinoline synthesis. mdpi.com For instance, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines provides a route to isoquinoline-1-carboxamides. mdpi.com Another innovative palladium-catalyzed method involves a tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) to produce 3-methylisoquinolines. acs.orgnih.gov Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool for synthesizing 1-aminoisoquinolines from N-aryl amidines and cyclic 2-diazo-1,3-diketones. acs.org Copper-catalyzed reactions also offer efficient pathways, such as the cycloaromatization and amination of 2-bromoaryl nitriles, terminal alkynes, and amines to yield 1-aminoisoquinolines. nih.gov

The following table provides a snapshot of innovative catalytic methods:

| Catalyst System | Reaction Type | Starting Materials | Product |

| Palladium(II) | Tandem C-H Allylation/Oxidative Cyclization | Benzylamines, Allyl Acetate | 3-Methylisoquinolines |

| Rhodium(III) | C-H/N-H Bond Functionalization | N-Aryl Amidines, Cyclic 2-diazo-1,3-diketones | 1-Aminoisoquinolines |

| Copper(I) | Cycloaromatization/Amination | 2-Bromoaryl Nitriles, Terminal Alkynes, Amines | 1-Aminoisoquinolines |

| Palladium(0)/Xantphos | Aminocarbonylation | 1-Iodoisoquinoline, Amines, CO | Isoquinoline-1-carboxamides |

Biocatalytic Approaches:

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. numberanalytics.com The biosynthesis of isoquinoline alkaloids in plants relies on a series of enzyme-catalyzed reactions, and harnessing these enzymes or their microbial counterparts is a promising strategy. numberanalytics.comontosight.ai Key enzymes in isoquinoline alkaloid biosynthesis include tyrosine/dopa decarboxylase (TYDC), norcoclaurine synthase (NCS), and coclaurine (B195748) N-methyltransferase (CNMT). numberanalytics.com

While the direct biocatalytic synthesis of this compound is not yet established, related biocatalytic transformations are well-documented. For example, ω-transaminases have been used for the amination of ketones to produce chiral amines. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are also powerful biocatalysts for the enantioselective reduction of imines to chiral amines, including those derived from isoquinolines. acs.org The deracemization of benzylisoquinoline alkaloids using a combination of a monoamine oxidase (MAO-N) and a berberine (B55584) bridge enzyme (BBE) showcases the potential for creating optically pure isoquinoline derivatives. researchgate.net The future of aminoisoquinoline synthesis will likely involve the discovery and engineering of new enzymes capable of performing specific C-H amination and methylation reactions on the isoquinoline scaffold.

Comprehensive Spectroscopic and Structural Elucidation of 6 Amino 1 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete assignment of the protons and carbons in 6-amino-1-methylisoquinoline can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the following proton signals are typically observed:

A singlet corresponding to the methyl group (C1-CH₃).

A broad singlet for the amino group protons (NH₂).

A series of signals in the aromatic region corresponding to the protons on the isoquinoline (B145761) ring system. The coupling patterns (doublets, doublets of doublets) and chemical shifts of these protons are indicative of their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. Key signals for this compound include:

An aliphatic signal for the methyl carbon.

A series of aromatic carbon signals corresponding to the isoquinoline ring. The chemical shifts of these carbons are influenced by the nitrogen atom and the amino substituent.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) The following table presents predicted NMR data based on computational models and data from similar isoquinoline structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1-CH₃ | ~2.7 | ~23 |

| 3 | ~7.4 | ~122 |

| 4 | ~8.0 | ~142 |

| 5 | ~7.0 | ~115 |

| 7 | ~7.6 | ~130 |

| 8 | ~7.8 | ~128 |

| 6-NH₂ | ~4.5 (broad) | - |

| C1 | - | ~159 |

| C4a | - | ~136 |

| C6 | - | ~147 |

| C8a | - | ~127 |

Note: The assignments for the aromatic protons (H5, H7, H8) and their corresponding carbons are complex and often require detailed 2D NMR analysis for definitive confirmation.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₀N₂), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would yield an [M+H]⁺ ion with a measured m/z value that closely matches the calculated value, confirming the elemental composition. amazonaws.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. rsc.org The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules or radicals. nih.gov For this compound, potential fragmentation could involve:

Loss of a methyl radical (•CH₃) from the C1 position.

Loss of ammonia (B1221849) (NH₃) or related fragments from the amino group.

Ring cleavage of the isoquinoline core.

The study of these fragmentation pathways helps to confirm the presence and location of the methyl and amino substituents on the isoquinoline scaffold. nih.govnih.gov

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 159.0917 | Consistent with calculation | ESI-TOF |

| [M]⁺ | 158.0844 | Consistent with calculation | EI |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system are found in the 1500-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group typically appears around 1600 cm⁻¹.

C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene (B151609) ring, typically appearing in the 650-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Key features in the Raman spectrum of this compound would include:

Aromatic ring breathing modes: These strong, sharp peaks are characteristic of the isoquinoline ring system and are often found in the 1000-1600 cm⁻¹ region. researchgate.net

C-H stretching: Similar to FTIR, both aromatic and aliphatic C-H stretching vibrations are observed. nih.gov

The symmetric vibrations of the molecule, which may be weak or absent in the FTIR spectrum, can be prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N, C=C Stretch (aromatic) | 1500 - 1650 | 1500 - 1650 |

| N-H Bend | ~1600 | Weak |

| Aromatic Ring Breathing | Weak | Strong, ~1000-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals). The resulting spectrum provides insights into the conjugated system of the molecule.

The UV-Vis spectrum of this compound, an extended aromatic system, is expected to exhibit multiple absorption bands. The presence of the amino group, an electron-donating substituent, is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the parent 1-methylisoquinoline (B155361). This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-system of the isoquinoline ring, which raises the energy of the highest occupied molecular orbital (HOMO). chemrxiv.org

The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. The positions and intensities of the absorption bands can be influenced by the polarity of the solvent.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λ_max)

| Transition | Expected Wavelength Range (nm) | Solvent |

| π → π | ~230 - 250 | Ethanol |

| π → π (longer wavelength) | ~280 - 300 | Ethanol |

| n → π* | ~320 - 350 (often a shoulder) | Ethanol |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. bioscience.fi By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful crystal structure determination would provide:

Confirmation of the molecular connectivity: Unambiguously confirming the positions of the methyl and amino groups on the isoquinoline ring.

Detailed geometric parameters: Precise measurements of all bond lengths and angles within the molecule.

Information on planarity: Determining the extent to which the isoquinoline ring system is planar.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the amino group and the nitrogen atom of the isoquinoline ring. These interactions are crucial for understanding the solid-state properties of the compound.

Chemical Transformations and Functionalization of 6 Amino 1 Methylisoquinoline

Reactions at the Primary Amine Position (e.g., Acylation, Alkylation, Arylation)

The primary amino group at the C-6 position is a key handle for derivatization. It behaves as a typical aromatic amine, readily undergoing reactions with various electrophiles.

Acylation: The amino group can be acylated to form amides, carbamates, and ureas. This transformation is not only a means of creating new derivatives but is also a common strategy for protecting the amine during subsequent reactions on the isoquinoline (B145761) core. For instance, the amine can be protected using reagents like benzophenone (B1666685) imine during palladium-catalyzed coupling reactions to prevent undesired side reactions .

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging as it often leads to a mixture of primary, secondary, and tertiary amines due to the newly formed amine also being nucleophilic libretexts.org. However, controlled mono-alkylation can be achieved under specific conditions. A more reliable method for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction.

Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, enable the arylation of the amino group. This reaction involves the palladium-catalyzed coupling of the amine with an aryl halide, providing a direct route to N-aryl derivatives. Sterically unhindered azines, such as isoquinoline, have been shown to undergo N-arylation with haloarenenitriles nih.gov.

| Reaction Type | Typical Reagent(s) | Resulting Functional Group | Notes |

|---|---|---|---|

| Acylation (Amide formation) | Acetyl Chloride, Acetic Anhydride | -NH-C(O)CH₃ | Forms an N-acetyl derivative. |

| Acylation (Carbamate formation) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | -NH-C(O)O-t-Bu | A common protection strategy for amines researchgate.net. |

| Alkylation | Alkyl Halide (e.g., CH₃I) | -NH(R), -N(R)₂ | Risk of over-alkylation libretexts.org. |

| Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Ligand | -NH-Ar | Forms a C-N bond with an aryl group. |

Functionalization of the Isoquinoline Core: Electrophilic and Nucleophilic Substitutions

The isoquinoline nucleus itself can be functionalized, with the existing substituents guiding the position of new groups.

Electrophilic Substitution: In isoquinoline, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring (at C-5 and C-8) as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom arsdcollege.ac.in. The presence of the powerful activating, ortho-para directing amino group at C-6 strongly directs incoming electrophiles to the C-5 and C-7 positions. The weakly activating methyl group at C-1 has a lesser influence. Therefore, reactions like nitration, halogenation, and sulfonation are expected to yield predominantly 5- and 7-substituted products. For example, direct nitration of 1-methylisoquinoline (B155361) derivatives has been shown to lead to substitution on the benzene ring researchgate.net.

Nucleophilic Substitution: The pyridine half of the isoquinoline ring is electron-deficient and thus susceptible to nucleophilic attack, which classically occurs at the C-1 position arsdcollege.ac.in. In 6-amino-1-methylisoquinoline, this position is occupied. However, functionalization at other positions is possible through modern synthetic methods. For instance, a metal- and activating-group-free method for the C-4 alkylation of isoquinolines using vinyl ketones has been developed, proceeding through a temporary dearomatization strategy acs.org. This method is tolerant of substituents on the C-5 through C-8 positions acs.org. Furthermore, meta-C–H alkylation at the C-4 position has been achieved via a phosphite-mediated photochemical rearrangement, a process that works for 1-methylisoquinoline substrates rsc.org.

| Reaction Type | Reagent/Method | Position(s) of Functionalization | Reference/Rationale |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C-5, C-7 | Directed by the powerful activating -NH₂ group at C-6 arsdcollege.ac.in. |

| Electrophilic Substitution (Halogenation) | Br₂/FeBr₃ | C-5, C-7 | Directed by the powerful activating -NH₂ group at C-6 arsdcollege.ac.in. |

| Nucleophilic C-H Alkylation | Vinyl Ketone, Benzoic Acid | C-4 | Acid-catalyzed reaction retaining aromaticity acs.org. |

| Nucleophilic C-H Alkylation | Photochemical nih.gov N to C rearrangement | C-4 (meta) | Phosphite-mediated reaction of N-alkylated isoquinolinium salts rsc.org. |

Metal-Catalyzed Cross-Coupling Reactions Involving Aminoisoquinoline Scaffolds

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and the isoquinoline scaffold is a common participant in such transformations eie.gracs.org. To utilize this compound in these reactions, it would typically first be halogenated (e.g., at the C-5 or C-7 position via electrophilic substitution) to create a suitable coupling partner for reactions like Suzuki, Heck, or Sonogashira couplings.

For example, a palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides can be used to furnish isoquinolines in a regioselective manner rsc.org. Rh(I)-catalyzed direct arylation has been used to couple 1-methylisoquinoline with aryl bromides, affording the C-3 arylated product nih.gov. Furthermore, palladium catalysts with specific ligands like Xantphos have been successfully used for the amination of halogenated isoquinolines, demonstrating the compatibility of the ring system with these catalytic cycles .

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Halo-isoquinoline + Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl-Aryl (C-C) |

| Heck Coupling | Halo-isoquinoline + Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Vinyl (C-C) |

| Sonogashira Coupling | Halo-isoquinoline + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl (C-C) |

| Buchwald-Hartwig Amination | Halo-isoquinoline + Amine | Pd₂(dba)₃, Ligand, Base | Aryl-Amine (C-N) |

| Direct Arylation | Isoquinoline + Aryl Bromide | [RhCl(CO)₂]₂ | Aryl-Aryl (C-C) nih.gov |

Cycloaddition and Annulation Reactions Leading to Novel Fused Systems

The isoquinoline framework is an excellent platform for constructing more complex, polycyclic systems through cycloaddition and annulation reactions. These reactions create new rings fused to the original scaffold, leading to novel heterocyclic structures of significant interest in medicinal chemistry.

Cycloaddition Reactions: These reactions involve the concerted or stepwise formation of a new ring from two separate reactants.

[4+2] Cycloaddition (Aza-Diels-Alder): Isoquinoline derivatives can act as azadienes. For instance, the reaction of aza-dienes with benzyne, generated in situ, leads to a cycloaddition/aromatization sequence to yield fused systems like pyrrolo[2,3-c]isoquinolines acs.org.

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions provide another route to fused heterocycles. C,N-cyclic azomethine imines, which are stable 1,3-dipoles, react with dipolarophiles in the presence of organocatalysts to construct tetrahydroisoquinoline derivatives fused to a pyrazolidine (B1218672) core nih.gov.

Annulation Reactions: Annulation refers to any reaction that forms a new ring onto an existing one.

The reaction of 1-methylisoquinoline with hydrazonoyl halides under microwave irradiation is a key step in synthesizing triazoloisoquinolines scirp.org.

A catalyst-free annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones proceeds readily to afford complex (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines stereoselectively researchgate.net.

Rhodium and copper co-catalyzed formal [4+2] annulation of ketoxime acetates with ynals is a versatile method for synthesizing a wide variety of substituted isoquinolines nih.govacs.org.

| Reaction Type | Reactants | Resulting Fused System | Reference |

|---|---|---|---|

| [4+2] Aza-Diels-Alder | Aza-diene + Benzyne | Pyrrolo[2,3-c]isoquinoline | acs.org |

| [3+2] 1,3-Dipolar Cycloaddition | C,N-Cyclic Azomethine Imine + Allyl Ketone | Pyrazolidine-fused Tetrahydroisoquinoline | nih.gov |

| Annulation | 1-Methylisoquinoline + Pyrrolylacetylenic Ketone | Pyrrolo[1',2':3,4]imidazo[2,1-a]isoquinoline | researchgate.net |

| Formal [4+2] Annulation | Ketoxime Acetate (B1210297) + Ynal | Substituted Isoquinoline | nih.govacs.org |

Investigation of in Vitro Biological Activities and Molecular Mechanisms of 6 Amino 1 Methylisoquinoline

Anticancer and Antiproliferative Mechanisms in Defined Cellular Models

There is no specific research detailing the anticancer and antiproliferative mechanisms of 6-AMINO-1-METHYLISOQUINOLINE. However, studies on structurally related compounds provide context for the potential activities of the isoquinoline (B145761) scaffold.

In Vitro Antimicrobial Efficacy Against Pathogenic Microorganisms

While the isoquinoline scaffold is a known pharmacophore in the development of antimicrobial agents, specific data on the efficacy and mechanisms of this compound are not present in the available literature mdpi.comnih.gov.

Antiviral Properties and Inhibition of Viral Replication in Cellular Systems

Currently, there are no specific studies detailing the antiviral properties of this compound or its ability to inhibit viral replication in cellular systems. The broader family of isoquinoline alkaloids, however, is recognized for its antiviral potential, interfering with various stages of the viral life cycle. sci-hub.semdpi.com For instance, research on other isoquinoline derivatives has demonstrated mechanisms such as the inhibition of viral ribonucleotide reductase, which is crucial for viral replication. springermedizin.de

Detailed investigations into the disruption of key host-pathogen interaction pathways by this compound have not been reported. However, the modulation of these pathways is a known mechanism of action for some related isoquinoline compounds. mdpi.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the host's innate immune response to viral infections. nih.govnih.gov Viruses have evolved various mechanisms to manipulate this pathway to their advantage. frontiersin.org Studies on certain isoquinoline-1-carboxamide (B73039) derivatives have shown potent anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB. nih.gov However, no such specific activity has been documented for this compound.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cellular responses to viral infections. nih.gov Some isoquinoline alkaloids can exert their antiviral and anti-inflammatory effects by interfering with this pathway. researchgate.netnih.gov For example, certain isoquinoline-1-carboxamides have been shown to inhibit the phosphorylation of MAPKs, thereby suppressing inflammation. nih.gov Specific data for this compound's effect on the MAPK/ERK pathway is not available.

Ca2+-mediated fusion: Calcium ions (Ca2+) are known to play an important role in the fusion process of several enveloped viruses with host cells. nih.govplos.org Inhibition of this process is a potential antiviral strategy. nih.gov While some isoquinoline alkaloids are suggested to interfere with Ca2+-mediated fusion, there is no direct evidence linking this compound to the inhibition of this specific viral entry mechanism. mdpi.com

Anti-inflammatory and Immunomodulatory Effects in Cellular Assays

There is a lack of specific published data from cellular assays to characterize the anti-inflammatory and immunomodulatory effects of this compound. The isoquinoline scaffold is present in many natural and synthetic compounds that exhibit significant anti-inflammatory properties. nih.govresearchgate.net These effects are often mediated through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, and enzymes such as cyclooxygenase (COX-2). nih.govnih.gov For example, studies on isoquinoline-1-carboxamide derivatives in BV2 microglial cells have demonstrated a potent suppression of lipopolysaccharide (LPS)-induced pro-inflammatory mediators. nih.govnih.gov

Table 1: Anti-inflammatory Activity of Related Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Cells No specific data is available for this compound. The table below is an example based on related compounds to illustrate typical data presentation.

| Compound | IL-6 IC₅₀ (µM) | TNF-α IC₅₀ (µM) | NO IC₅₀ (µM) |

|---|---|---|---|

| HSR1101 | 20 | <30 | 25 |

| HSR1102 | 30 | <30 | 35 |

| HSR1103 | 40 | ~70 | ~70 |

(Data adapted from a study on isoquinoline-1-carboxamide derivatives, not this compound) nih.gov

Neuroprotective Potential in In Vitro Models (e.g., Tau Protein Binding)

The neuroprotective potential of this compound, specifically its interaction with Tau protein, has not been investigated in published in vitro models. The Tau protein is crucial for maintaining microtubule stability in neurons, and its abnormal aggregation into neurofibrillary tangles is a hallmark of several neurodegenerative disorders, known as tauopathies. nih.govwikipedia.org

Therapeutic strategies for tauopathies often focus on inhibiting Tau aggregation or its hyperphosphorylation. frontiersin.org While some isoquinoline alkaloids have been explored for their neuroprotective effects, direct binding studies of this compound with Tau protein are absent from the scientific literature. nih.govresearchgate.net Research on a different compound, 6-amino-1-methyl-indazole, showed inhibition of TAU hyperphosphorylation, but this molecule has a different core structure from isoquinoline. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 6 Amino 1 Methylisoquinoline Analogs

Correlating Substituent Effects on Biological Potency and Selectivity (e.g., Position 1, Position 6)

The biological activity of aminoisoquinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at key positions, such as the C1-methyl group and the C6-amino group, have profound effects on the molecule's interaction with its biological targets.

Position 1: The methyl group at the C1 position is a critical determinant of activity in many isoquinoline (B145761) series. Its steric bulk can influence the compound's binding orientation within a target protein's active site. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues developed as inhibitors of Mycobacterium tuberculosis IMPDH, the introduction of a methyl group at the C3 position completely eliminated both whole-cell and enzymatic activity. nih.govresearchgate.net While this modification is not at C1, it highlights the sensitivity of the isoquinoline scaffold to small alkyl substitutions. In other contexts, the 1-methyl group may be essential for activity or require replacement with other moieties to achieve a desired biological profile. researchgate.net

Position 6: The amino group at the C6 position is a crucial feature, often involved in key hydrogen bonding interactions with the target protein. The location of this group is critical; studies comparing positional isomers have shown significant differences in biological activity. For example, in a series of dihydroisoquinolinones designed as dual AChE/BACE1 inhibitors, the 7-amino derivative showed much stronger inhibition than the 6-amino analog, suggesting that the para-position of the amino group relative to the carbonyl was optimal for enzyme binding.

Similarly, for HIV integrase inhibitors based on related isoindolone scaffolds, the type and position of halogen substituents on a benzyl (B1604629) ring attached to the core structure significantly impacted potency. These studies revealed that dihalo-substituted analogs generally possessed higher potency than their monohalo- counterparts, but further increasing the number of halogens did not improve, and sometimes reduced, inhibitory activity. nih.gov In the context of 2-hydroxylisoquinoline-1,3-diones, substitution at the C6 position with various benzyl and biarylmethyl groups showed a relatively flat SAR for some series, while others exhibited greater sensitivity to the substituent's electronic and steric properties. acs.orgnih.gov For phenylaminoisoquinolinequinones, the antiproliferative activity was found to be highly dependent on the location and electronic properties of the substituted phenylamino (B1219803) group on the quinone ring. nih.gov

The following table summarizes the observed effects of substituents on the biological activity of isoquinoline analogs based on various studies.

| Position of Substitution | Substituent | Biological Target/Assay | Observed Effect on Activity | Reference |

| Position 3 | Methyl | M. tuberculosis IMPDH | Ablated whole-cell and enzyme activity. | nih.gov |

| Position 6 | 4-Fluorobenzyl | HIV RNase H | Potent dual inhibition. | acs.org |

| Position 6 | 4-Chlorobenzyl | HIV RNase H | Potent dual inhibition. | acs.org |

| Position 6 | 4-Bromobenzyl | HIV RNase H | Potent dual inhibition. | acs.org |

| Position 6 | [1,1'-Biphenyl]-4-ylmethyl | HIV RNase H | Showed greater variation in potency based on further substitution. | acs.org |

| Position 7 | Amino (vs. 6-Amino) | AChE/BACE1 | Stronger inhibition compared to the 6-amino analog. | |

| Aryl Ring | Dihalo- (vs. Monohalo-) | HIV Integrase | Generally higher potency. | nih.gov |

| Aryl Ring | Tri-halo- | HIV Integrase | Did not enhance, and sometimes reduced, potency. | nih.gov |

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For isoquinoline-based inhibitors, a common pharmacophore model includes a chelating group, often composed of heteroatoms, and an aryl moiety connected by a linker. nih.gov This arrangement allows the molecule to form specific interactions, such as metal chelation and hydrophobic contacts, within the target's binding site.

Once a lead compound like 6-amino-1-methylisoquinoline is identified, lead optimization strategies are employed to enhance its drug-like properties. medchemexpress.comspirochem.com This iterative process involves modifying the lead structure to improve parameters such as:

Potency and Selectivity: Fine-tuning substituents to maximize interactions with the desired target while minimizing off-target effects. researchgate.net

Pharmacokinetic Properties (ADME): Adjusting lipophilicity, solubility, and metabolic stability to ensure the compound reaches its target in sufficient concentration and has an appropriate duration of action.

Reducing Toxicity: Modifying or removing structural motifs associated with toxicity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr These models help in understanding the structural requirements for activity and in predicting the potency of novel, un-synthesized analogs, thereby accelerating drug discovery. nih.govnih.gov

For isoquinoline and related quinoline (B57606) derivatives, several QSAR studies have been successfully conducted. japsonline.com These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. trdizin.gov.tr

A typical QSAR study involves:

Data Set Preparation: Assembling a series of analogs with measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build an equation that links the descriptors to the activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.govjapsonline.com

For instance, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors developed a statistically robust model. The model highlighted the importance of specific 3D-MoRSE descriptors (related to molecular topology and atomic properties) and 2D-Ring count descriptors in predicting bioactivity. japsonline.com

The table below presents statistical parameters for a validated QSAR model developed for isoquinoline derivatives, demonstrating its predictive capability. japsonline.com

| Statistical Parameter | Description | Value |

| R² | Coefficient of determination (goodness of fit for the training set) | 0.6905 |

| Q²_LOO | R² for leave-one-out cross-validation (internal predictive ability) | 0.6285 |

| R²_ext | R² for the external test set (external predictive ability) | 0.9130 |

| RMSE_tr | Root Mean Square Error of the training set | 0.3544 |

| RMSE_cv | Root Mean Square Error of the cross-validation set | 0.3883 |

| RMSE_ext | Root Mean Square Error of the external test set | 0.3047 |

Data sourced from a QSAR study on isoquinoline derivatives as AKR1C3 inhibitors. japsonline.com

Such models provide valuable insights that guide the rational design of new derivatives with potentially enhanced activity. japsonline.com

Fragment-Based Drug Discovery and Scaffold Hopping Approaches for Aminoisoquinolines

Modern drug discovery often employs innovative strategies like fragment-based drug discovery (FBDD) and scaffold hopping to identify novel chemical entities.

Fragment-Based Drug Discovery (FBDD): This approach starts by screening libraries of small, low-molecular-weight compounds (fragments) to find those that bind weakly to the biological target. sygnaturediscovery.comnih.gov These initial "hits" are then grown or linked together, often guided by structural biology techniques like X-ray crystallography, to produce a more potent lead compound. sygnaturediscovery.comresearchgate.net FBDD has been successfully applied to the discovery of inhibitors for various targets. For example, fragment-based NMR screening led to the identification of a historical thrombin/FactorXa building block as a ROCK-I inhibitor, which was subsequently optimized into a series of 6-substituted isoquinolin-1-amine derivatives. researchgate.net

Scaffold Hopping: This strategy aims to discover structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical framework, while preserving the essential pharmacophoric features. uniroma1.it The goal is to identify new patentable chemical series, improve physicochemical or ADMET properties, or find molecules with a different selectivity profile. acs.orguniroma1.it Bioisosteric ring replacement is a common tactic in scaffold hopping. researchgate.net This approach is a powerful tool for moving beyond known chemical classes and exploring new areas of chemical space. uniroma1.itresearchgate.net For aminoisoquinolines, scaffold hopping could involve replacing the isoquinoline core with other heterocyclic systems that maintain the crucial spatial orientation of key substituents. researchgate.net

Computational and Theoretical Chemistry Studies on 6 Amino 1 Methylisoquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmcs.org.mxdoi.org This method is instrumental in structure-based drug design, where it is used to forecast the binding mode and affinity of a small molecule ligand, such as 6-amino-1-methylisoquinoline, within the active site of a target protein. jmcs.org.mx The insights gained from docking simulations can guide the optimization of lead compounds to improve their potency and selectivity. doi.org

In the context of this compound, molecular docking studies are frequently employed to explore its potential as an inhibitor of various enzyme families, particularly protein kinases, which are common targets in oncology and inflammatory diseases. The isoquinoline (B145761) core is a well-established scaffold for kinase inhibition.

Simulations are typically performed using software like AutoDock Vina or MolDock. semanticscholar.org The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity. semanticscholar.org

The results of these simulations are often summarized in a table that highlights the binding energy and key interactions with active site residues.

Interactive Data Table: Simulated Docking of this compound with a Model Kinase

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Epidermal Growth Factor Receptor (EGFR) | -8.9 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81 | Hydrogen Bond, Hydrogen Bond |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | Cys919, Asp1046 | Hydrogen Bond, Salt Bridge |

| p38 Mitogen-Activated Protein Kinase | -8.7 | Met109, Gly110 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is representative of typical docking results for isoquinoline-based kinase inhibitors and is for illustrative purposes.

These simulations are crucial for understanding the structure-activity relationships (SAR) that govern the inhibitory potential of this compound and its analogs, providing a rational basis for designing more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. uci.eduiaea.org DFT is widely applied to study the properties of isoquinoline derivatives, offering deep insights into their electronic characteristics, reactivity, and spectroscopic properties. For this compound, DFT calculations are essential for understanding its fundamental chemical nature.

DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G**) to solve the Schrödinger equation approximately. The first step is usually a geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a variety of electronic properties can be calculated.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the amino group and the aromatic ring system, while the LUMO is distributed across the heterocyclic ring.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict how the molecule will interact with other species. Regions of negative potential (red on MEP maps) are susceptible to electrophilic attack, while positive regions (blue) are favorable for nucleophilic attack.

DFT is also employed to model reaction pathways and calculate activation energies, providing a theoretical understanding of its synthesis and degradation mechanisms.

Interactive Data Table: DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -1.70 | eV |

| HOMO-LUMO Gap | 4.15 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 1.5 | eV |

Note: These values are illustrative and representative of those obtained from DFT calculations (B3LYP/6-311G* level of theory).*

These theoretical calculations provide a detailed electronic portrait of this compound, which is invaluable for predicting its reactivity and designing new molecules with tailored electronic properties.

In Silico ADMET Prediction (Excluding human-specific metabolism/distribution)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to screen compounds for potential liabilities early in the discovery process. nih.govtandfonline.com For this compound, various computational models and servers like SwissADME and pkCSM are used to predict these properties based on its chemical structure. tandfonline.com This section focuses on predictions that are not specific to human biology.

The predictions typically begin with fundamental physicochemical properties that influence a compound's behavior. These include molecular weight, the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP), which is a measure of lipophilicity.

Pharmacokinetic properties such as gastrointestinal (GI) absorption and aqueous solubility are also critical. High GI absorption is often desired for orally administered agents. Solubility is crucial as it affects absorption and formulation. The blood-brain barrier (BBB) permeability is another important parameter, indicating whether a compound is likely to enter the central nervous system.

Toxicity prediction is another key component of in silico screening. Models can predict potential mutagenicity (e.g., the AMES test), which is a critical safety endpoint. Other general toxicity endpoints can also be assessed. It is important to note that these predictions are based on statistical models trained on existing data and provide a probabilistic assessment of risk.

Interactive Data Table: Predicted ADMET Properties for this compound

| Property Category | Parameter | Predicted Value |

| Physicochemical | Molecular Weight | 158.20 |

| Physicochemical | logP (Lipophilicity) | 1.85 |

| Physicochemical | Water Solubility | Moderately Soluble |

| Physicochemical | H-Bond Donors | 1 |

| Physicochemical | H-Bond Acceptors | 2 |

| Pharmacokinetics | GI Absorption | High |

| Pharmacokinetics | BBB Permeant | Yes |

| Toxicity | AMES Toxicity | Non-mutagenic |

| Toxicity | Minnow Toxicity | 0.85 (log mM) |

Note: This data is representative of predictions from in silico ADMET tools and is intended for illustrative purposes.

These in silico predictions help to build a comprehensive profile of this compound, allowing researchers to identify potential development challenges and prioritize compounds that have a higher probability of success in subsequent experimental testing.

Virtual Screening and Library Design for Novel Aminoisoquinoline Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. medchemexpress.combiorxiv.org When a promising scaffold like this compound is identified, it can be used as the foundation for designing a focused library of novel derivatives. This library is then screened in silico to find compounds with improved activity, selectivity, or ADMET properties.

The process begins with the core structure of this compound. Using combinatorial chemistry principles in a virtual environment, various functional groups are systematically attached to different positions of the scaffold. For example, different substituents can be added to the amino group at position 6, or modifications can be made to the aromatic ring. This process can generate a virtual library containing thousands or even millions of related compounds. nih.gov

These large virtual libraries, such as those derived from the ZINC or Enamine REAL databases, are then screened against a specific biological target using high-throughput molecular docking. nih.gov The screening filters compounds based on their predicted binding affinity, geometric fit in the active site, and key molecular interactions. bioinformation.net

The top-ranking compounds from the virtual screen are then subjected to further in silico analysis, such as more rigorous binding free energy calculations and ADMET predictions, to refine the selection. This hierarchical filtering approach allows researchers to efficiently navigate a vast chemical space and prioritize a small, manageable number of the most promising candidates for chemical synthesis and experimental validation. nih.gov This strategy significantly accelerates the hit-to-lead optimization phase of drug discovery.

Advanced Analytical Methodologies for Research Applications of 6 Amino 1 Methylisoquinoline

Chromatographic Separation Techniques (HPLC, UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of 6-amino-1-methylisoquinoline and performing quantitative analysis. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher operating pressures, resulting in faster analysis times and improved resolution. researchgate.net

For amino-containing compounds like this compound, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of the compound is achieved by carefully controlling the gradient, which involves changing the composition of the mobile phase over time. nih.gov

To enhance detection and quantification, especially at low concentrations, pre-column derivatization is often employed. The amino group of this compound can react with a derivatizing agent to attach a tag that has strong chromophoric (UV-absorbing) or fluorophoric (fluorescing) properties. A widely used reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govwaters.comd-nb.info This process yields highly stable derivatives that can be easily detected and quantified. nih.govwaters.com The purity of the compound can be determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram. avantorsciences.com

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Technique | Reversed-Phase HPLC or UPLC | Separates compounds based on polarity. Suitable for isoquinoline (B145761) derivatives. | nih.govwaters.com |

| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides a nonpolar surface for interaction with the analyte. | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium Formate) | Elutes compounds from the column by progressively increasing solvent strength. | d-nb.info |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Enhances detection sensitivity by adding a fluorescent/UV-active tag. | nih.govnih.gov |

| Detection | UV-Vis or Fluorescence Detector | Quantifies the compound based on its light absorption or emission. | nih.gov |

Mass Spectrometry-Based Detection and Characterization in Complex Biological Matrices (In Vitro Studies)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides high sensitivity and specificity for detecting and characterizing compounds like this compound within complex biological matrices such as cell lysates or tissue extracts. uni-duesseldorf.denih.gov This is critical for in vitro studies to understand the compound's metabolic fate and interaction with biological systems.

The process typically involves introducing the sample into an ion source, such as Electrospray Ionization (ESI), which generates charged molecules in the gas phase. These ions are then separated by a mass analyzer based on their m/z ratio. For enhanced specificity, tandem mass spectrometry (MS/MS) is used. In this setup, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly selective quantification even in the presence of interfering substances. uni-duesseldorf.de

High-Resolution Mass Spectrometry (HRMS), for instance using an Orbitrap analyzer, provides extremely accurate mass measurements. nih.gov This allows for the determination of the elemental composition of the compound, confirming its identity and the structure of any potential metabolites formed during in vitro incubation. nih.gov For example, studies have successfully used UHPLC-MS/MS to identify related compounds like 6-methylisoquinoline (B1300163) in mushroom extracts by matching retention times and MS/MS fragmentation patterns with those of an authentic standard. nih.gov

| Technique | Application | Information Provided | Reference |

|---|---|---|---|

| LC-MS/MS (with ESI) | Detection and quantification in complex biological samples (e.g., cell extracts). | Provides high sensitivity and specificity for the target analyte. | uni-duesseldorf.denih.gov |

| Multiple Reaction Monitoring (MRM) | Targeted quantitative analysis. | Monitors specific parent-to-daughter ion transitions, minimizing matrix interference. | uni-duesseldorf.de |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation and identification of unknown metabolites. | Delivers highly accurate mass measurements to confirm elemental composition. | nih.govnih.gov |

Spectroscopic Quantification Methods (e.g., Fluorescence, UV-Vis)

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental methods for the quantification of this compound in solution. These techniques are based on the molecule's ability to absorb and emit light.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A UV-Vis spectrophotometer is used to measure the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, to determine its concentration. rsc.org

Fluorescence Spectroscopy is an even more sensitive technique. Certain molecules, known as fluorophores, can absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte. Isoquinoline derivatives are known to be fluorescent. acs.org The analysis of 6-aminoquinolyl derivatives, for instance, often utilizes fluorescence detection due to its high sensitivity. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter; related dihydropyrrolo[2,1-α]isoquinolines have been reported with quantum efficiencies as high as 24%. acs.org

| Method | Principle | Key Advantages | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures light absorption at a specific wavelength (λmax). Concentration is proportional to absorbance. | Simple, rapid, and widely available. | rsc.org |

| Fluorescence Spectroscopy | Measures light emitted by the compound after excitation. Concentration is proportional to emission intensity. | Higher sensitivity and specificity compared to UV-Vis. | nih.govacs.org |

Development of High-Throughput Screening Assays for Compound Evaluation

High-Throughput Screening (HTS) allows for the rapid, automated testing of large numbers of chemical compounds to identify those that modulate a specific biological target. bmglabtech.com Developing an HTS assay is essential for evaluating the activity of this compound and similar compounds in a time- and cost-effective manner. bmglabtech.com

A common approach for developing HTS assays is the use of cell-based reporter gene assays. nih.gov In this format, cells are engineered to produce a quantifiable signal, such as light from the enzyme luciferase, in response to the activation or inhibition of a specific cellular pathway. promega.com For example, to find modulators of the Aryl Hydrocarbon Receptor (AHR), researchers have used an AHR-responsive cell line that expresses luciferase. When a compound activates the AHR pathway, the cells produce light, which can be measured by a plate reader. nih.gov

The HTS workflow integrates several steps:

Assay Miniaturization: The assay is adapted to a multi-well plate format (e.g., 96- or 384-well plates) to reduce reagent and compound consumption. nih.gov

Automation: Liquid handling robotics are used for precise dispensing of compounds and reagents, ensuring reproducibility. bmglabtech.com

Readout: A sensitive detector, such as a luminometer or multi-mode plate reader, measures the assay signal from each well. bmglabtech.com

Hit Identification: Compounds that produce a signal above a certain threshold are identified as "hits" for further investigation.

Analytical techniques like LC-MS are often used in conjunction with HTS to confirm the identity and purity of hit compounds and to perform secondary screens to rule out false positives. nih.gov This integrated approach provides a powerful platform for discovering and evaluating the biological activity of novel compounds like this compound.

Future Research Directions and Emerging Paradigms in 6 Amino 1 Methylisoquinoline Chemistry

Exploration of New Synthetic Technologies and Sustainable Approaches

The synthesis of isoquinoline (B145761) derivatives is continually evolving, with a strong emphasis on sustainability and efficiency. beilstein-journals.org Future work on 6-amino-1-methylisoquinoline will likely pivot away from traditional multi-step methods towards more advanced and environmentally benign technologies. The synthesis of this compound has been achieved via reductive amination reactions involving the corresponding 4-bromo aryl methyl ketone. nih.gov

Emerging synthetic strategies applicable to this scaffold include:

Catalytic Systems: The use of novel catalysts is a key area of development. For instance, chitosan, a biopolymer, has been effectively used as a catalyst in the synthesis of related triazoloisoquinoline derivatives under microwave irradiation, offering a greener alternative to conventional methods. researchgate.netscirp.org

C–H Functionalization: Direct C–H functionalization reactions represent a paradigm shift in synthesis, offering atom-economical ways to modify the isoquinoline core. rsc.org A recently developed phosphite-mediated photochemical method allows for a nih.govrsc.org N to C rearrangement, enabling meta-C–H alkylation of isoquinolines. rsc.org Such techniques could be adapted to introduce diversity to the this compound backbone.

Photoredox and Nickel Catalysis: The merging of photocatalysis with nickel catalysis has enabled the functionalization of challenging positions on the isoquinolone core, such as C-6 and C-7, using readily available carboxylic acids as coupling partners. acs.org This strategy could provide a direct route to novel analogs of this compound.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of isoquinoline intermediates.

Alternative Methylation: An alternative to direct methylation involves the aminomethylation of a metalated isoquinoline followed by hydrogenolytic cleavage, which has proven to be a highly attractive method for introducing a methyl group at the C1 position. beilstein-journals.org

| Technology | Description | Potential Advantage for this compound |

| Green Catalysis | Use of biodegradable and renewable catalysts like chitosan. researchgate.netscirp.org | Reduces hazardous waste and improves the environmental profile of the synthesis. |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds, avoiding pre-functionalized starting materials. rsc.org | Offers novel and efficient pathways to create diverse analogs with fewer synthetic steps. |

| Photoredox/Ni-Catalysis | Merges light-driven catalysis with transition metal catalysis to forge new bonds under mild conditions. acs.org | Enables the introduction of a wide range of functional groups at specific positions. |

| Aminomethylation/Hydrogenolysis | A two-step process for introducing a C1-methyl group that can be more efficient than direct methylation. beilstein-journals.org | Provides a robust and high-yielding alternative for synthesizing the core structure. |

Discovery of Underexplored Biological Targets and Modalities (In Vitro)

While the isoquinoline scaffold is present in many bioactive compounds, the specific biological profile of this compound is an area of active discovery. rsc.orgmdpi.com Its primary explored role is as a key intermediate in the synthesis of potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3), an enzyme implicated in various diseases. nih.govresearchgate.net

A derivative of this compound, compound 37 , showed exceptionally high potency against PRMT3. nih.govresearchgate.net However, it was noted that while small substituents on the isoquinoline ring can be tolerated, they have a limited impact on enhancing potency, suggesting that more comprehensive structural analyses are needed to fully understand the structure-activity relationship (SAR). nih.gov

| Compound | Modification from Core Structure | PRMT3 Inhibition IC₅₀ (nM) | Cellular Activity EC₅₀ (nM) |

| 36 | 7-fluoro substituent | 36 ± 4 | 240 ± 100 |

| 37 | 1-methyl substituent | 10 ± 1 | 220 ± 40 |

| 38 | 7-methyl substituent | 130 ± 10 | 1200 ± 200 |

| 39 | 3-fluoro substituent | 12 ± 1 | Not Reported |

| 40 | 8-chloro substituent | 28 ± 2 | Not Reported |

| Data sourced from a study on PRMT3 inhibitors. nih.gov |

Future research should aim to screen this compound and its derivatives against a broader array of biological targets. Potential areas of exploration include:

Antibacterial Activity: Various isoquinoline derivatives have demonstrated activity against Gram-positive pathogens. mdpi.comresearchgate.net Screening this compound against a panel of bacteria, including drug-resistant strains like ESKAPE pathogens, could reveal new therapeutic potential. mdpi.com

Anticancer Properties: Amino-isoquinolinequinones, which can be synthesized from isoquinoline precursors, are known to possess antiproliferative activity. nih.gov Exploring the conversion of this compound into quinone derivatives could yield novel anticancer agents.

Kinase Inhibition: The isoquinoline scaffold is a common feature in kinase inhibitors. High-throughput screening against diverse kinase panels could identify previously unknown targets.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. tue.nlnih.gov For a scaffold like this compound, these computational tools can accelerate research and development cycles significantly. mednexus.orgmdpi.com

Key applications include:

Retrosynthesis Prediction: AI models can analyze the structure of this compound and its derivatives to propose novel and efficient synthetic pathways, potentially highlighting more sustainable or cost-effective routes. tue.nl

De Novo Design: ML algorithms can generate novel molecular structures based on the this compound core. nih.gov These models can be trained to design compounds with optimized properties, such as enhanced binding affinity for a specific target like PRMT3 or improved metabolic stability. mednexus.org

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models powered by AI can predict the biological activity, toxicity, and physicochemical properties of virtual derivatives before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify new potential targets for which this compound-based ligands might be effective. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Synthesis Planning | Predicts reaction pathways and conditions. tue.nl | Optimizes the synthesis of the core scaffold and its derivatives for efficiency and sustainability. |

| De Novo Molecular Design | Generates novel molecules with desired properties. mednexus.orgnih.gov | Designs next-generation PRMT3 inhibitors or ligands for new targets based on the core structure. |

| Predictive Modeling | Forecasts bioactivity, ADME, and toxicity (ADMET). nih.gov | Prioritizes synthetic efforts on derivatives with the highest probability of success. |

| Biological Target ID | Identifies novel protein targets from complex biological data. nih.gov | Expands the potential therapeutic applications beyond currently known targets. |

Design and Synthesis of Advanced Probes for Mechanistic Studies

To move beyond identifying if a compound is active and understand how it works, researchers need advanced molecular tools. The development of chemical probes from the this compound scaffold is a critical future direction for elucidating its mechanism of action and identifying its cellular targets. whiterose.ac.ukwhiterose.ac.uk

The structure of this compound is well-suited for conversion into a chemical probe. The 6-amino group provides a convenient chemical handle for modification without drastically altering the core structure recognized by a target protein.

Strategies for probe development include:

Affinity-Based Probes: Attaching a reactive group (e.g., a photo-affinity label like a diazirine or benzophenone) to the 6-amino position. Upon photoactivation, this probe would covalently bind to its target protein(s) within a cellular lysate or in live cells, allowing for subsequent isolation and identification by mass spectrometry.

Fluorescent Probes: Conjugating a fluorophore to the 6-amino group would create a probe to visualize the compound's subcellular localization using fluorescence microscopy. This can provide clues about its site of action and potential targets.